molecular formula C11H22N2 B2440447 N-cyclopentyl-N-methylpiperidin-4-amine CAS No. 688020-15-7

N-cyclopentyl-N-methylpiperidin-4-amine

Cat. No.: B2440447
CAS No.: 688020-15-7
M. Wt: 182.311
InChI Key: RKXFXQWLWFDCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N-methylpiperidin-4-amine: is a chemical compound with the molecular formula C11H22N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-N-methylpiperidin-4-amine typically involves the reaction of piperidine derivatives with cyclopentyl and methyl groups. One common method is the alkylation of piperidine with cyclopentyl bromide and methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclopentyl-N-methylpiperidin-4-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, aprotic solvents like DMF or THF.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: this compound.

    Substitution: Various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: N-cyclopentyl-N-methylpiperidin-4-amine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It may act as a ligand for certain receptors, influencing neurological pathways.

Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to modulate receptor activity makes it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-methylpiperidin-4-amine involves its interaction with molecular targets such as receptors and enzymes. It may bind to specific receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. The compound’s effects on molecular pathways can lead to changes in cellular signaling and physiological responses.

Comparison with Similar Compounds

    N-cyclopentylpiperidin-4-amine: Lacks the methyl group, which may affect its binding affinity and activity.

    N-methylpiperidin-4-amine: Lacks the cyclopentyl group, which may influence its pharmacokinetic properties.

    N-cyclopentyl-N-ethylpiperidin-4-amine: Contains an ethyl group instead of a methyl group, potentially altering its biological activity.

Uniqueness: N-cyclopentyl-N-methylpiperidin-4-amine is unique due to the presence of both cyclopentyl and methyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its binding affinity to certain receptors and improve its stability and solubility.

Properties

IUPAC Name

N-cyclopentyl-N-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13(10-4-2-3-5-10)11-6-8-12-9-7-11/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXFXQWLWFDCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.